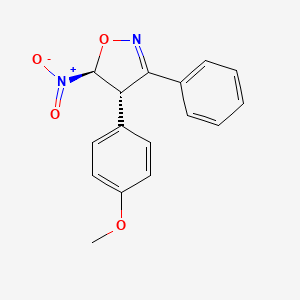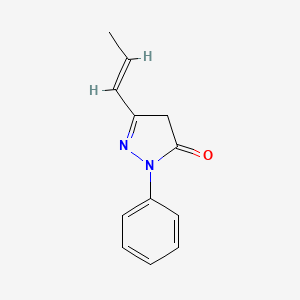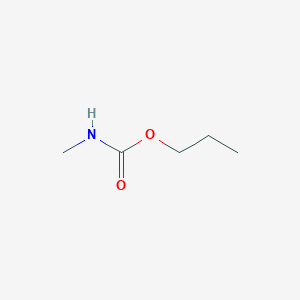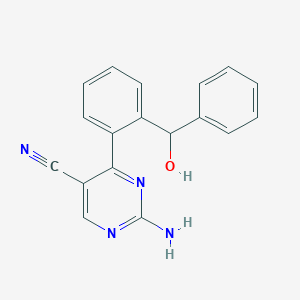
Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 313.32 g/mol
This compound belongs to the class of isoxazoles, which are five-membered heterocyclic rings containing oxygen and nitrogen atoms. The “trans” configuration indicates the relative positions of the substituents on the isoxazole ring.
Vorbereitungsmethoden
Synthetic Routes::
Starting Materials: The synthesis typically begins with commercially available starting materials, such as 4-methoxybenzaldehyde and nitrobenzene.
Step 1 - Formation of 4-(4-methoxyphenyl)-3-buten-2-one:
Step 2 - Cyclization to Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole:
- While not widely produced industrially, research laboratories synthesize this compound for various applications.
Analyse Chemischer Reaktionen
Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole can undergo several reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen and palladium catalysts.
Substitution: Substitution reactions at the phenyl or methoxy group positions.
Oxidation: Oxidation of the isoxazole ring to form various derivatives.
Common reagents include hydrogen gas, Raney nickel, and Lewis acids. The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: It exhibits potential pharmacological activities, including anti-inflammatory and antioxidant effects.
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its biological interactions and potential therapeutic targets.
Wirkmechanismus
The precise mechanism of action remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
While Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, similar compounds include other isoxazoles and nitrophenyl derivatives.
Eigenschaften
Molekularformel |
C16H14N2O4 |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
(4S,5S)-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O4/c1-21-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)17-22-16(14)18(19)20/h2-10,14,16H,1H3/t14-,16-/m0/s1 |
InChI-Schlüssel |
PXWBFLOLBHJIAX-HOCLYGCPSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](ON=C2C3=CC=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)

![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)
![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)




![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)



